3-Chloro-2-methyl-N-(2-methylphenethyl)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-N-(2-methylphenethyl)aniline typically involves the reaction of 3-chloro-2-methylaniline with 2-methylphenethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-N-(2-methylphenethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
3-Chloro-2-methyl-N-(2-methylphenethyl)aniline is primarily used in proteomics research. It is utilized as a reagent for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for research in chemistry, biology, and medicine .
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-N-(2-methylphenethyl)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylphenol: This compound shares a similar core structure but lacks the N-(2-methylphenethyl) group.
2-Methyl-3-chloroaniline: Similar to 3-Chloro-2-methyl-N-(2-methylphenethyl)aniline but with different substituents on the aniline ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications in proteomics and other scientific fields .
Properties
IUPAC Name |
3-chloro-2-methyl-N-[2-(2-methylphenyl)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN/c1-12-6-3-4-7-14(12)10-11-18-16-9-5-8-15(17)13(16)2/h3-9,18H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHKDGAIETYFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC2=C(C(=CC=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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